Cas no 41381-32-2 (2-Iodo-1,3,4-trimethylbenzene)

2-Iodo-1,3,4-trimethylbenzene structure
2-Iodo-1,3,4-trimethylbenzene structure
Product name:2-Iodo-1,3,4-trimethylbenzene
CAS No:41381-32-2
MF:C9H11I
MW:246.08764
CID:1094718
PubChem ID:67725450

2-Iodo-1,3,4-trimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-1,3,4-trimethylbenzene
    • SCHEMBL8917666
    • 41381-32-2
    • EN300-6945211
    • E87421
    • Inchi: InChI=1S/C9H11I/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3
    • InChI Key: KILSMPAHFYBPSN-UHFFFAOYSA-N
    • SMILES: CC1=C(C)C(=C(C)C=C1)I

Computed Properties

  • Exact Mass: 245.99055g/mol
  • Monoisotopic Mass: 245.99055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

2-Iodo-1,3,4-trimethylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6945211-0.05g
2-iodo-1,3,4-trimethylbenzene
41381-32-2 95%
0.05g
$508.0 2023-05-30
Enamine
EN300-6945211-10.0g
2-iodo-1,3,4-trimethylbenzene
41381-32-2 95%
10g
$8234.0 2023-05-30
Aaron
AR01EE7D-250mg
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
250mg
$1329.00 2025-02-14
1PlusChem
1P01EDZ1-100mg
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
100mg
$882.00 2024-05-02
1PlusChem
1P01EDZ1-1g
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
1g
$2429.00 2024-05-02
1PlusChem
1P01EDZ1-500mg
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
500mg
$1909.00 2024-05-02
A2B Chem LLC
AX50109-50mg
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
50mg
$570.00 2024-04-20
Aaron
AR01EE7D-10g
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
10g
$11347.00 2023-12-15
A2B Chem LLC
AX50109-250mg
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
250mg
$1033.00 2024-04-20
Aaron
AR01EE7D-1g
2-Iodo-1,3,4-trimethylbenzene
41381-32-2 95%
1g
$2659.00 2025-02-14

2-Iodo-1,3,4-trimethylbenzene Related Literature

Additional information on 2-Iodo-1,3,4-trimethylbenzene

Professional Introduction to 2-Iodo-1,3,4-trimethylbenzene (CAS No. 41381-32-2)

2-Iodo-1,3,4-trimethylbenzene, with the chemical formula C₈H₉I, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural properties. This compound belongs to the class of iodoarenes, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both methyl and iodine substituents on the benzene ring imparts unique electronic and steric characteristics, making it a valuable building block for constructing more complex chemical entities.

The CAS number 41381-32-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a benzene ring substituted with three methyl groups at the 1, 3, and 4 positions, with an iodine atom attached to the second carbon. This arrangement results in a molecule that is both electron-deficient and capable of undergoing various types of chemical transformations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and metal-catalyzed functionalizations.

In recent years, 2-Iodo-1,3,4-trimethylbenzene has been extensively studied for its role in pharmaceutical synthesis. One of the most notable applications is its use as a precursor in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to synthesize derivatives that exhibit antimicrobial and anti-inflammatory properties. The iodo substituent serves as an excellent handle for introducing further functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.

Moreover, the 1,3,4-trimethylbenzene core is particularly interesting due to its stability and ability to tolerate harsh reaction conditions. This makes it an ideal scaffold for generating complex molecular architectures without significant degradation. Recent studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting enzyme-driven diseases. By strategically modifying the positions of methyl and iodine groups, chemists can fine-tune the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.

The pharmaceutical industry has also explored 2-Iodo-1,3,4-trimethylbenzene as a key intermediate in the development of antitumor agents. Its ability to undergo sequential functionalization allows for the creation of polycyclic systems that mimic natural products with potent anticancer activities. For example, researchers have reported its conversion into trisubstituted benzene derivatives that exhibit inhibitory effects on kinases involved in cancer cell proliferation. These findings highlight the compound's potential as a versatile tool in medicinal chemistry.

From an industrial perspective, CAS No. 41381-32-2 is valued for its role in large-scale synthesis processes. Its high purity and stability under storage conditions make it suitable for use in both academic research laboratories and manufacturing facilities. The demand for this compound has grown alongside advancements in synthetic methodologies that rely on efficient cross-coupling strategies. Companies specializing in fine chemicals have incorporated it into their catalogues to meet the needs of researchers developing new drugs and materials.

Recent breakthroughs in green chemistry have also influenced how 2-Iodo-1,3,4-trimethylbenzene is utilized. Researchers are increasingly focusing on developing solvent-free or catalytic methods to minimize waste and energy consumption during its synthesis and functionalization. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing. By optimizing reaction conditions, scientists aim to reduce the environmental footprint associated with producing this valuable intermediate.

The structural versatility of 1,3,4-trimethylbenzene, combined with the reactivity provided by the iodine atom, has opened new avenues in material science as well. For instance, researchers have investigated its use in synthesizing organic semiconductors and liquid crystals. The ability to precisely control molecular architecture through halogenation and coupling reactions allows for the design of materials with tailored electronic properties. Such developments are crucial for advancing technologies related to flexible electronics and optoelectronics.

In conclusion,2-Iodo-1,3,4-trimethylbenzene (CAS No. 41381-32-2) represents a cornerstone compound in modern synthetic chemistry. Its broad applicability across pharmaceuticals and materials science underscores its importance as a building block for innovative research and industrial applications. As methodologies continue to evolve toward greater efficiency and sustainability,this compound will remain integral to advancing scientific discovery.

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